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molecular formula C8H8F3NO2S B2883285 3-Methanesulfonyl-5-(trifluoromethyl)aniline CAS No. 1044271-86-4

3-Methanesulfonyl-5-(trifluoromethyl)aniline

Cat. No. B2883285
M. Wt: 239.21
InChI Key: YEBXSIICNGLSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410100B2

Procedure details

1-methanesulfonyl-3-nitro-5-trifluoromethylbenzene (500 mg; 1.9 mmol) was dissolved in 100 mL methanol, 70 mg of Pd/C (10%) was added and the mixture was hydrogenated at 3 bar. The reaction mixture was filtrated and solvent removed under reduced pressure. 250 mg (1.04 mmol; 55% yield) of a colorless solid were obtained.
Name
1-methanesulfonyl-3-nitro-5-trifluoromethylbenzene
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[C:7]([N+:15]([O-])=O)[CH:6]=1)(=[O:4])=[O:3]>CO.[Pd]>[CH3:1][S:2]([C:5]1[CH:6]=[C:7]([NH2:15])[CH:8]=[C:9]([C:11]([F:12])([F:14])[F:13])[CH:10]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
1-methanesulfonyl-3-nitro-5-trifluoromethylbenzene
Quantity
500 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
250 mg (1.04 mmol; 55% yield) of a colorless solid were obtained

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)C=1C=C(C=C(C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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